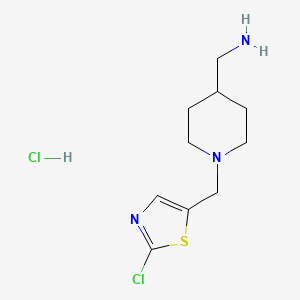

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride

Description

Chemical Structure: The compound features a piperidine core substituted at the 4-position with a methanamine group and at the 1-position with a 2-chlorothiazol-5-ylmethyl moiety. Its molecular formula is C₁₀H₁₅ClN₃S·HCl, with a molecular weight of 296.68 g/mol.

Key Features:

- Thiazole ring: The 2-chlorothiazole group is electron-deficient, enhancing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

- Hydrochloride salt: Improves solubility in polar solvents, critical for pharmaceutical applications.

Properties

Molecular Formula |

C10H17Cl2N3S |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H16ClN3S.ClH/c11-10-13-6-9(15-10)7-14-3-1-8(5-12)2-4-14;/h6,8H,1-5,7,12H2;1H |

InChI Key |

XLTXMZOKANHAOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)CC2=CN=C(S2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Chlorothiazole Intermediate: The synthesis begins with the preparation of the 2-chlorothiazole intermediate. This can be achieved by reacting thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Alkylation of Piperidine: The next step involves the alkylation of piperidine with the chlorothiazole intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Formation of Methanamine Derivative: The resulting product is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group. This step is typically performed under acidic conditions to ensure the formation of the desired product.

Conversion to Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented at each step to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be performed on the chlorothiazole moiety, converting it to the corresponding thiazoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiazole ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology: In biological research, (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for drug discovery.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in treating neurological disorders and as an antimicrobial agent.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in neurological applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three analogs (Table 1):

Key Observations :

- Thiazole vs. Indazole : The indazole analog (CAS 1708379-91-2) replaces the thiazole with a bicyclic aromatic system, increasing molecular weight and lipophilicity. This substitution may enhance π-π stacking in biological targets but reduces electrophilicity compared to the thiazole .

- Piperidine vs. Methylamine : The SynChem compound (SC-22135) lacks the piperidine ring, simplifying the structure but limiting conformational flexibility. This may reduce binding specificity in receptor interactions .

Insights :

- The indazole analog’s higher toxicity (skin/eye irritation, respiratory risks) suggests that aromatic nitrogen heterocycles may exacerbate adverse effects compared to thiazole-containing compounds .

- Limited data on the target compound’s toxicity necessitates precautionary measures akin to its analogs, including PPE and ventilation .

Physicochemical Properties

- Lipophilicity : The thiazole group in the target compound offers moderate lipophilicity (clogP ~1.5–2.0), favoring blood-brain barrier penetration. In contrast, the benzene-triol derivative (Enamine) is highly hydrophilic (clogP <0), limiting CNS activity .

- Stability : The hydrochloride salt enhances stability under ambient conditions compared to free bases (e.g., SynChem’s methylamine analog) .

Research Implications and Gaps

- Pharmacological Potential: The thiazole-piperidine combination in the target compound is understudied but shares motifs with kinase inhibitors and antimicrobial agents.

- Data Limitations : Ecological and regulatory profiles are unavailable for most analogs, highlighting the need for comprehensive toxicity studies.

- Synthetic Utility : The SynChem compound (SC-22135) serves as a simpler intermediate for derivatization, whereas the target compound’s piperidine core may require advanced synthetic strategies .

Biological Activity

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring with a chlorothiazole moiety, which may influence its interaction with various biological targets, particularly in the central nervous system.

- Molecular Formula : C₉H₁₁ClN₂S

- Molecular Weight : Approximately 202.71 g/mol

- CAS Number : 1420798-78-2

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may act as an agonist or antagonist at specific receptor sites, impacting conditions related to neurotransmitter imbalances. The structural components of the compound suggest potential interactions with various receptors in the central nervous system, which could be beneficial for treating neurological disorders.

Pharmacological Studies

Research indicates that (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride exhibits significant pharmacological properties:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways. This suggests its utility in treating conditions like depression or anxiety disorders.

- Antitumor Activity : Similar thiazole compounds have demonstrated cytostatic effects against various cancer cell lines. For instance, compounds structurally related to (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride have shown enhanced inhibitory activity against glioma cells by targeting Na+/K(+)-ATPase and Ras oncogene pathways, indicating a potential role in cancer therapy .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of thiazole derivatives against pathogenic bacteria, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Chlorophenyl)piperidin-4-yl)methanamine hydrochloride | Piperidine ring with a phenyl group | Different substituent on the piperidine ring |

| 1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride | Piperidine ring with a benzyl group | Variation in substituent position |

| 1-(2-Chlorothiazol-4-yl)methyl)piperidin-4-y) methanamine hydrochloride | Similar thiazole moiety but different positioning | Altered binding affinity due to chlorine position |

This table illustrates how the unique combination of piperidine and chlorothiazole in (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride differentiates it from other compounds, potentially leading to unique biological activities.

In Vitro Studies

In vitro assays have been conducted to evaluate the growth inhibitory effects of this compound on various cancer cell lines. Results indicate that it may inhibit cell proliferation significantly, especially in glioma models, providing a basis for further exploration in oncology .

Neuropharmacological Assessments

Preliminary studies suggest that this compound could modulate neurotransmitter release and uptake, which is crucial for developing treatments for neurodegenerative diseases. Further research is needed to elucidate its exact pharmacodynamic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.